molecular formula C16H15ClN2O2 B5854450 N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide

N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide

Cat. No. B5854450
M. Wt: 302.75 g/mol
InChI Key: APECCGBSIHKODY-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2-(3-chlorophenoxy)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPH belongs to the class of hydrazides and has a molecular formula of C16H15ClN2O2. In

Mechanism of Action

The mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes may play a role in the observed biological activities of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide, such as its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity against various cancer cell lines. In plants, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been shown to enhance stress tolerance and improve growth by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a useful tool in various experiments. However, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be difficult to synthesize and purify, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. One area of interest is the development of new drug delivery systems using N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide. Another area of research is the potential use of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide as a natural herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide and its potential applications in material science. Overall, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide is a promising compound with a wide range of potential applications in various fields.

Synthesis Methods

N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be synthesized through the reaction of 3-chlorophenoxyacetic acid with benzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol at reflux temperature for several hours, resulting in the formation of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide as a yellow crystalline solid. The purity of N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide can be improved through recrystallization from ethanol.

Scientific Research Applications

N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been studied for its ability to enhance plant growth and improve crop yields. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has also been shown to have potential as a natural herbicide due to its ability to inhibit the growth of weeds.
In material science, N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been studied for its potential applications in the development of new materials such as polymers and nanocomposites. N'-benzylidene-2-(3-chlorophenoxy)propanohydrazide has been found to have excellent thermal stability and can be used as a crosslinking agent in the synthesis of new materials.

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-12(21-15-9-5-8-14(17)10-15)16(20)19-18-11-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECCGBSIHKODY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-N'-[phenylmethylidene]propanohydrazide

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